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molecular formula C13H11NO B8537237 Oxazole, 5-methyl-2-phenyl-4-(2-propynyl)- CAS No. 140130-10-5

Oxazole, 5-methyl-2-phenyl-4-(2-propynyl)-

Cat. No. B8537237
M. Wt: 197.23 g/mol
InChI Key: YFYDKKBZBXKZPR-UHFFFAOYSA-N
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Patent
US05306726

Procedure details

A solution of 4-benzoylamino-1-hexyn-5-one (30 g, 0.14 mol) in trifluoroacetic anhydride (100 ml) and trifluoroacetic acid (200 ml) was heated to 35°-40° C. for 6 hours. The solution was concentrated and the residue taken up in ethyl acetate (400 ml). To this solution was added saturated sodium bicarbonate solution 400 ml) followed by solid sodium bicarbonate until the water layer became neutral. The layers were separated, the organic layer was washed with brine, dried over magnesium sulfate and concentrated to give a brown oil (28 g) which was used as such.
Name
4-benzoylamino-1-hexyn-5-one
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][CH:10]([C:14](=[O:16])[CH3:15])[CH2:11][C:12]#[CH:13])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>FC(F)(F)C(OC(=O)C(F)(F)F)=O.FC(F)(F)C(O)=O>[CH3:15][C:14]1[O:16][C:1]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[N:9][C:10]=1[CH2:11][C:12]#[CH:13]

Inputs

Step One
Name
4-benzoylamino-1-hexyn-5-one
Quantity
30 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC(CC#C)C(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
ADDITION
Type
ADDITION
Details
To this solution was added saturated sodium bicarbonate solution 400 ml)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N=C(O1)C1=CC=CC=C1)CC#C
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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